butyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate
Overview
Description
Butyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.13511374 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Association and Complexation Studies
Research on the association of ureas with benzoates and naphthyridines through hydrogen bonding and quantum chemical calculations elucidates the substituent effects on complex formation. This study provides insights into the fundamental interactions that could be relevant for understanding the behavior of butyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate in complex systems (Ośmiałowski et al., 2013).
Synthetic Methodologies for Naphthalene Derivatives
The development of new synthetic methods for naphthalene derivatives, such as the construction of 1-naphthols via benzannulation, highlights the versatility of naphthalene frameworks in organic synthesis. This research showcases the potential for creating diverse structures that could encompass this compound or related compounds (Bai et al., 2015).
Sensing and Discrimination of Thiophenols
A study on the selective discrimination of thiophenols over aliphatic thiols using a reaction-based fluorescent probe demonstrates the application of naphthalene derivatives in environmental and biological sensing. This indicates potential applications for this compound in the development of selective sensors (Wang et al., 2012).
Antiviral Compound Structures
The crystal structures of brominated derivatives of 4-amino-N-butyl-1,8-naphthalenedicarboximide provide insights into the structural basis of antiviral activity, illustrating the potential of naphthalene derivatives in medicinal chemistry (Baughman et al., 1995).
Electrochemical Properties
Research on the electrochemical properties of naphthoquinone derivatives after reacting with primary amines shows the diversity of naphthalene-based compounds in electronic and material science applications. This work suggests potential electrochemical applications for this compound (Bayen et al., 2007).
Properties
IUPAC Name |
butyl 4-(naphthalene-1-carbonylcarbamothioylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-2-3-15-28-22(27)17-11-13-18(14-12-17)24-23(29)25-21(26)20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,2-3,15H2,1H3,(H2,24,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKJQEXRNLTYFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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